molecular formula C22H24FN3O4S2 B2365294 3,4,5-triethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392317-40-7

3,4,5-triethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2365294
CAS No.: 392317-40-7
M. Wt: 477.57
InChI Key: BXOYJCMBBZJRTC-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24FN3O4S2 and its molecular weight is 477.57. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

  • Benzamide derivatives, including compounds similar to 3,4,5-triethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a promising target for treating metabolic diseases. These compounds demonstrated potent inhibitory activities and oral efficacy in murine models (Uto et al., 2009).

Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing thiadiazole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, related to this compound, exhibited significant activities, suggesting their potential as therapeutic agents (Menteşe et al., 2015).

Fluorescence Properties for Biological Applications

  • Research into benzothiazol-2-ylquinoline maleimides, which are structurally similar to the subject compound, has revealed their potential as sensitive fluorescent probes for biological applications, such as thiol detection and protein labeling (Nair & Rajasekharan, 2004).

Anticancer Agents

  • Benzothiazole derivatives have been explored as potential anticancer agents. These studies have shown that certain benzothiazole compounds, similar in structure to this compound, exhibit promising antitumor properties, highlighting their potential in cancer therapy (Osmaniye et al., 2018).

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-4-28-17-11-15(12-18(29-5-2)19(17)30-6-3)20(27)24-21-25-26-22(32-21)31-13-14-8-7-9-16(23)10-14/h7-12H,4-6,13H2,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYJCMBBZJRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.